4-ethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound with a unique structure that includes both ethoxy and dithioloquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multi-step organic reactions. One common method involves the reaction of 4-ethoxyaniline with a suitable dithioloquinoline precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to various substituted products.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
4-ethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-8-Ethoxy-4,4,5-trimethyl-N-(4-methylphenyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-imine
- (1Z)-4,4,7,8-Tetramethyl-N-(2-propoxyphenyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-imine
Uniqueness
4-ethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H24N2OS2 |
---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C22H24N2OS2/c1-6-25-16-9-7-15(8-10-16)23-21-19-17-11-13(2)14(3)12-18(17)24-22(4,5)20(19)26-27-21/h7-12,24H,6H2,1-5H3 |
InChI Key |
UQFUWOZHQXXVSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C(=C4)C)C)(C)C)SS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.